3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl-
Description
The compound 3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- belongs to the imidazolinone family of herbicides, characterized by a fused imidazolinone ring and a pyridinecarboxylic acid backbone. Its structure includes a propyl substituent at the 5-position of the pyridine ring and a 4-methyl-4-isopropyl group on the imidazolinone moiety. These substituents critically influence solubility, bioavailability, and target specificity.
Properties
CAS No. |
105783-16-2 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-6-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(4,19-13)9(2)3/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI Key |
KETYDWVRTWPIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid typically involves multi-step organic reactionsThe isopropyl and methyl groups are introduced via alkylation reactions, and the oxo group is incorporated through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares a core structure with other imidazolinone herbicides but differs in the pyridine ring’s 5-position substituent. Key analogs include:
Its properties are inferred from structural analogs.
Key Structural Insights :
- Steric Effects: Bulkier substituents may hinder binding to acetolactate synthase (ALS), the enzymatic target of imidazolinone herbicides, reducing herbicidal activity .
Herbicidal Activity
- Imazamox : Effective against aquatic weeds (e.g., waterhyacinth, EC₇₀ = 372 g/ha) but less potent against giant salvinia .
- Imazethapyr : Used in legume crops; its ethyl group balances solubility and ALS inhibition .
Chemical Reactivity and Coordination Chemistry
Imazethapyr (5-ethyl) undergoes hydrothermal decomposition to form 5-ethyl-3-pyridinecarboxylate, which coordinates with uranyl ions in metal-organic frameworks . The propyl variant may exhibit similar ligand behavior but with altered steric and electronic properties.
Biological Activity
3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- (CAS Number: 355841-28-0) is a compound with a complex structure that has shown potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, and provides insights into its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular mass of 261.28 g/mol. The structural complexity arises from the presence of both pyridine and imidazole moieties, which are known for their biological significance.
Biological Activity
1. Antibacterial Activity
Recent studies have indicated that compounds similar to 3-pyridinecarboxylic acid derivatives exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The imidazole ring in the structure is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
- In Vitro Studies : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with bulky hydrophobic groups showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
The antifungal potential of this compound has also been explored:
- Activity Spectrum : Similar compounds have demonstrated broad-spectrum antifungal activity against species like Candida albicans and Aspergillus niger.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 6.25 to 25 μg/mL for various fungal strains, indicating promising antifungal efficacy .
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyridinecarboxylic acids and their biological evaluations. The results showed that modifications at specific positions on the imidazole ring significantly impacted both antibacterial and antifungal activities .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 12.5 | |
| Compound B | Antifungal | 6.25 | |
| Compound C | Antifungal | 25 |
The biological activity of 3-pyridinecarboxylic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : The hydrophobic nature of certain substituents allows these compounds to integrate into lipid membranes, disrupting their integrity.
Q & A
Q. Table 1: Structural Analogs and Their Applications
| Compound | Substituents | Primary Application | Reference |
|---|---|---|---|
| Imazethapyr | 5-ethyl | Herbicide (ACCase inhibitor) | |
| Imazamox | 5-(methoxymethyl) | Herbicide (ALS inhibitor) | |
| Target Compound | 5-propyl | Under investigation |
Q. Table 2: Stability of Imidazolone Derivatives Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (Days) | Key Degradants |
|---|---|---|---|
| pH 3.0, 25°C | Hydrolysis of imidazolone ring | 14 | 5-propylnicotinic acid |
| UV Light (254 nm) | Photooxidation | 7 | N-oxide derivatives |
| 40°C, 75% RH | Thermal decomposition | 30 | Decarboxylated byproducts |
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
